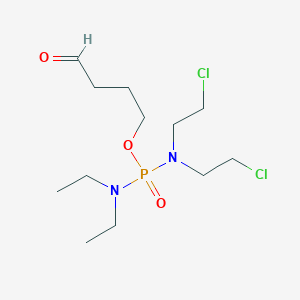
4-oxobutyl N,N-bis(2-chloroethyl)-N',N'-diethylphosphorodiamidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-oxobutyl N,N-bis(2-chloroethyl)-N’,N’-diethylphosphorodiamidate is a synthetic organophosphorus compound. It is characterized by the presence of a phosphorodiamidate group, which is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxobutyl N,N-bis(2-chloroethyl)-N’,N’-diethylphosphorodiamidate typically involves the reaction of diethyl phosphorodiamidate with 4-oxobutyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography or recrystallization.
Industrial Production Methods
On an industrial scale, the production of 4-oxobutyl N,N-bis(2-chloroethyl)-N’,N’-diethylphosphorodiamidate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound with minimal impurities.
化学反应分析
Types of Reactions
4-oxobutyl N,N-bis(2-chloroethyl)-N’,N’-diethylphosphorodiamidate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorodiamidate oxides.
Reduction: Reduction reactions can convert the compound into its corresponding phosphorodiamidate hydrides.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products Formed
Oxidation: Phosphorodiamidate oxides.
Reduction: Phosphorodiamidate hydrides.
Substitution: Various substituted phosphorodiamidates, depending on the nucleophile used.
科学研究应用
4-oxobutyl N,N-bis(2-chloroethyl)-N’,N’-diethylphosphorodiamidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: The compound is used in the development of new materials with unique properties, such as flame retardants and plasticizers.
作用机制
The mechanism of action of 4-oxobutyl N,N-bis(2-chloroethyl)-N’,N’-diethylphosphorodiamidate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of its potential use as a therapeutic agent, where inhibition of specific enzymes can lead to the desired therapeutic effects.
相似化合物的比较
Similar Compounds
Diethyl phosphorodiamidate: Lacks the 4-oxobutyl and chloroethyl groups, making it less reactive in certain chemical reactions.
4-oxobutyl N,N-bis(2-chloroethyl)phosphorodiamidate: Similar structure but without the diethyl groups, affecting its solubility and reactivity.
N,N-bis(2-chloroethyl)-N’,N’-diethylphosphorodiamidate: Lacks the 4-oxobutyl group, which may influence its biological activity.
Uniqueness
4-oxobutyl N,N-bis(2-chloroethyl)-N’,N’-diethylphosphorodiamidate is unique due to the presence of both the 4-oxobutyl and chloroethyl groups, which confer specific chemical and biological properties
属性
CAS 编号 |
53948-50-8 |
|---|---|
分子式 |
C12H25Cl2N2O3P |
分子量 |
347.22 g/mol |
IUPAC 名称 |
4-[bis(2-chloroethyl)amino-(diethylamino)phosphoryl]oxybutanal |
InChI |
InChI=1S/C12H25Cl2N2O3P/c1-3-15(4-2)20(18,19-12-6-5-11-17)16(9-7-13)10-8-14/h11H,3-10,12H2,1-2H3 |
InChI 键 |
HDEZATKDSXYCSU-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)P(=O)(N(CCCl)CCCl)OCCCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















